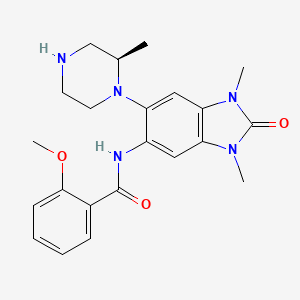

GSK6853

描述

GSK6853 是一种专门设计用于抑制溴结构域和 PHD 指蛋白 1 (BRPF1) 的化学探针。 BRPF1 是一种支架蛋白,在组装组蛋白乙酰转移酶复合物中起着至关重要的作用,这些复合物通过染色质修饰参与基因表达的调节 .

准备方法

合成路线和反应条件: GSK6853 的合成涉及多个步骤,包括形成苯并咪唑啉酮核心,然后进行功能化以实现所需的 选择性和效力。 合成路线通常从制备苯并咪唑啉酮中间体开始,然后进行各种官能团修饰以增强其与 BRPF1 的结合亲和力和选择性 .

工业生产方法: this compound 的工业生产方法没有被广泛报道,但它们可能涉及使用优化的反应条件进行大规模合成以确保高收率和纯度。 这将包括使用自动化合成设备和严格的质量控制措施来保持最终产品的 一致性 .

化学反应分析

反应类型: GSK6853 在其合成过程中主要经历取代反应。 关键步骤包括亲核取代,以引入各种官能团以增强其结合特性 .

常用试剂和条件: this compound 合成中常用的试剂包括苯并咪唑啉酮前体、亲核试剂和各种催化剂以促进取代反应。 反应条件通常涉及受控温度和溶剂以确保所需产物的形成 .

主要产物: 这些反应的主要产物是 this compound 本身,其特点是对 BRPF1 的高选择性和效力。 最终产物通常使用色谱技术进行纯化,以达到研究应用所需的纯度 .

科学研究应用

Cancer Research

GSK6853 has been utilized in various studies to explore its effects on cancer cell viability and growth. For instance, research indicates that combined treatment with this compound and JQ1 enhances cellular death in liver and breast cancer cells, suggesting a synergistic effect on inhibiting cancer cell proliferation .

Epigenetic Studies

As a chemical probe for BRPF1, this compound aids researchers in dissecting the role of bromodomains in epigenetic regulation. Its ability to selectively inhibit BRPF1 allows for detailed studies on histone modification patterns and their implications in gene regulation .

Pharmacokinetics and Toxicology

In vivo studies have assessed the pharmacokinetic properties of this compound, demonstrating suitable characteristics for animal models. The compound shows favorable absorption and bioavailability profiles, making it a candidate for further development in therapeutic contexts .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Selectivity | >1600-fold for BRPF1 |

| pIC50 (BRPF1) | 8.1 |

| pIC50 (BRPF2) | 5.1 |

| pIC50 (BRD4 BD1/2) | <4.3 |

| Solubility (μg/mL) | 140 |

| LogD (pH 7.4) | 2.0 |

| Half-life (h) | 1.7 |

Case Study 1: Dual Inhibition Strategy

In a study examining the effects of dual inhibition on cancer cells, this compound was combined with JQ1 to assess its impact on cellular morphology and viability. The results indicated that while both compounds acted additively to induce cell death, they also exhibited antagonistic effects on morphological changes within the cells, suggesting distinct pathways influenced by each inhibitor .

Case Study 2: Cellular Target Engagement

This compound was evaluated for its ability to engage cellular targets effectively. In assays measuring displacement of NanoLuc-tagged BRPF1 from histone H3.3, this compound demonstrated significant potency (pIC50 = 7.7), reinforcing its utility as a chemical probe in cellular studies .

作用机制

GSK6853 通过与 BRPF1 的溴结构域结合发挥作用,从而抑制其与乙酰化组蛋白的相互作用。 这种抑制会破坏组蛋白乙酰转移酶复合物的组装,导致基因表达和染色质结构发生改变 .

This compound 的分子靶标包括 BRPF1 的溴结构域,这对其在组蛋白乙酰转移酶复合物中的支架功能至关重要。 通过阻断这种相互作用,this compound 有效地调节了这些复合物的活性并影响了基因表达途径 .

相似化合物的比较

与其他溴结构域抑制剂相比,GSK6853 在对 BRPF1 的高选择性和效力方面是独一无二的。 类似的化合物包括 GSK5959,它对 BRPF1 的水溶性更低,亲和力也更低,以及其他溴结构域抑制剂,如 I-BET762、RVX-208、OTX-015 和 CPI-0610,它们靶向不同的溴结构域 .

生物活性

GSK6853 is a potent and selective inhibitor of the bromodomain and PHD finger-containing protein 1 (BRPF1), which plays a significant role in various biological processes, particularly in cancer biology. This article provides an overview of the compound's biological activity, including its mechanisms of action, efficacy in cell lines, and relevant research findings.

This compound functions primarily by inhibiting the BRPF1 bromodomain, which is involved in the recognition of acetylated lysine residues on histones and non-histone proteins. By disrupting these interactions, this compound can modulate transcriptional regulation and influence cellular pathways associated with inflammation and oncogenesis.

Key Properties

This compound exhibits impressive selectivity and potency:

- Selectivity : Greater than 1600-fold for BRPF1 over other bromodomains.

- Potency :

Cell Viability Assays

This compound has been evaluated for its effects on various cancer cell lines:

- Human Glioma Cell Lines : In studies involving U87-MG and U251 glioma cells, this compound demonstrated significant inhibitory activity. The viability was assessed using the Cell Counting Kit-8 (CCK-8) assay, showing a dose-dependent response over 24 to 96 hours .

- Combination Treatments : When combined with other agents such as JQ1 (a BET inhibitor), this compound showed additive effects in reducing cellular viability in liver and breast cancer cells, indicating potential for combination therapies .

Statistical Analysis

Statistical analyses were performed to validate findings:

- Mean ± SD was used to express data variability.

- Comparisons between groups were conducted using Student’s t-test or ANOVA, with significance set at .

Study on Primary Glioma Patients

A study involving primary glioma patients utilized this compound to assess its impact on inflammatory signatures and overall survival (OS). The results indicated that patients treated with this compound showed a correlation between high inflammatory signatures and worse prognosis, suggesting its role as a prognostic factor .

Summary of Findings

The following table summarizes the biological activity of this compound across different assays:

| Assay Type | Target | pIC50 Value | Selectivity |

|---|---|---|---|

| TR-FRET | BRPF1 | 8.1 | >1600-fold |

| TR-FRET | BRPF2/3 | 5.1/4.8 | |

| TR-FRET | BRD4 BD1/2 | <4.3 | |

| CCK-8 (U87-MG & U251) | Cell Viability | N/A | Significant inhibition |

属性

IUPAC Name |

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3/c1-14-13-23-9-10-27(14)17-12-19-18(25(2)22(29)26(19)3)11-16(17)24-21(28)15-7-5-6-8-20(15)30-4/h5-8,11-12,14,23H,9-10,13H2,1-4H3,(H,24,28)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWDVNSBYDXPIO-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C2=CC3=C(C=C2NC(=O)C4=CC=CC=C4OC)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does GSK6853 interact with its target, BRPF1, and what are the downstream effects of this interaction?

A1: this compound selectively binds to the bromodomain of BRPF1, [] preventing its interaction with acetylated lysine residues on histones. [] While the precise downstream effects of inhibiting BRPF1 are still under investigation, it is known to play a role in gene expression regulation. [] Further research is needed to fully elucidate the specific pathways and cellular processes affected by this compound-mediated BRPF1 inhibition.

Q2: Were any off-target effects observed for this compound in the studies?

A2: Interestingly, one study revealed that this compound, alongside other epigenetic probes, displayed off-target inhibition of the efflux transporter ABCG2. [] This unexpected finding highlights the importance of thoroughly evaluating the selectivity of chemical probes and considering potential off-target effects when interpreting experimental results.

Q3: What analytical techniques were employed to study this compound and its interactions?

A3: Researchers utilized a chemical proteomics approach involving a photoaffinity probe (photo-BS) to investigate this compound's interactions with endogenous bromodomain-containing proteins (BCPs) in living cells. [] This technique allowed for the identification of both known and novel targets of this compound, providing valuable insights into its selectivity profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。